molecular formula C16H14N2O2 B089327 2-Ethyl-3-phenylquinoxaline 1,4-dioxide CAS No. 15034-22-7

2-Ethyl-3-phenylquinoxaline 1,4-dioxide

Cat. No.: B089327
CAS No.: 15034-22-7
M. Wt: 266.29 g/mol
InChI Key: PNCGHFYGKVTCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-phenylquinoxaline 1,4-dioxide is a derivative of the quinoxaline 1,4-di-N-oxide (QdNO) heterocycle, a scaffold of significant interest in medicinal chemistry and chemical biology research . This compound is presented for research purposes only and is not intended for diagnostic or therapeutic applications. Quinoxaline 1,4-dioxides are extensively investigated for their diverse biological activities, which include potent antibacterial, antitubercular, and antiprotozoal effects against pathogens such as Plasmodium species (malaria) and Trypanosoma species . The mechanism of action for this compound class is primarily attributed to its function as a bioreductive prodrug. Under hypoxic conditions commonly found in solid tumors or bacterial microenvironments, enzymes such as reductases can catalyze the one-electron reduction of the N-oxide groups . This reduction generates highly reactive radical species capable of introducing single- and double-strand breaks into DNA, leading to cell death . The presence of both an ethyl and a phenyl substituent on the quinoxaline core in this compound offers a distinct chemical structure for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore how variations at the 2- and 3- positions influence properties like solubility, redox potential, and selective cytotoxicity, particularly under hypoxic conditions . Its structure makes it a valuable building block for developing novel chemical probes and potential therapeutic candidates targeting hypoxic cells and drug-resistant infections.

Properties

CAS No.

15034-22-7

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-ethyl-4-oxido-2-phenylquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C16H14N2O2/c1-2-13-16(12-8-4-3-5-9-12)18(20)15-11-7-6-10-14(15)17(13)19/h3-11H,2H2,1H3

InChI Key

PNCGHFYGKVTCDV-UHFFFAOYSA-N

SMILES

CCC1=C([N+](=O)C2=CC=CC=C2N1[O-])C3=CC=CC=C3

Canonical SMILES

CCC1=C([N+](=O)C2=CC=CC=C2N1[O-])C3=CC=CC=C3

Synonyms

2-Ethyl-3-phenylquinoxaline 1,4-dioxide

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Ethyl 3 Phenylquinoxaline 1,4 Dioxide

Classical and Contemporary Synthetic Approaches for Quinoxaline (B1680401) 1,4-Dioxides

The construction of the quinoxaline 1,4-dioxide scaffold can be achieved through several key synthetic strategies. These methods, developed over decades, provide access to a wide array of substituted derivatives.

The Beirut Reaction and its Adaptations

The Beirut Reaction, first described by M.J. Haddadin and C.H. Issidorides in 1965, stands as the most prominent and versatile method for synthesizing quinoxaline 1,4-dioxides. mdpi.comnih.gov This reaction involves the cyclization of a benzofuroxan (B160326) (also known as benzofurazan (B1196253) N-oxide) with a carbonyl compound containing at least one α-methylene group, typically in the presence of a base catalyst such as an amine. ijiset.com

The reaction is initiated by the formation of an enolate or enamine from the carbonyl compound, which then acts as a nucleophile, attacking the benzofuroxan. nih.gov Subsequent ring-opening of the benzofuroxan and intramolecular cyclization, followed by dehydration, leads to the formation of the quinoxaline 1,4-dioxide ring system. nih.gov The versatility of the Beirut Reaction lies in its tolerance for a wide range of substituents on both the benzofuroxan and the carbonyl compound, allowing for the synthesis of a diverse library of quinoxaline 1,4-dioxides. mdpi.comnih.gov Adaptations of this reaction have included the use of various catalysts and reaction conditions to improve yields and accommodate different substrates. mdpi.com For instance, the use of β-cyclodextrin in water has been reported as a supramolecular catalyst for this transformation. mdpi.com

Cyclization Reactions with Benzofuroxans and Carbonyl Compounds

This synthetic approach is essentially a broader classification of the Beirut Reaction, encompassing the reaction of benzofuroxans with various carbonyl compounds, including β-diketones, β-ketoesters, and enamines. mdpi.comijiset.com The reaction of benzofuroxan with enamines, for example, was one of the initial methods used to produce quinoxaline 1,4-dioxides. mdpi.com Similarly, β-diketones and β-ketoesters react readily with benzofuroxans to yield 2-acyl or 2-alkoxycarbonyl-substituted quinoxaline 1,4-dioxides. nih.govrsc.org The reaction conditions can be tuned to favor the formation of specific isomers when using unsymmetrically substituted benzofuroxans. nih.gov

Condensation of 1,2-Diketones with o-Benzoquinone Dioxime

An alternative, though less commonly employed, method for the synthesis of quinoxaline 1,4-dioxides is the condensation of an o-benzoquinone dioxime with a 1,2-dicarbonyl compound. This approach directly forms the quinoxaline 1,4-dioxide ring system in a single step. However, this method is often limited by the availability of the starting materials and can result in lower yields compared to the Beirut Reaction.

Oxidation Pathways for Quinoxaline Derivatives

Quinoxaline 1,4-dioxides can also be prepared through the direct oxidation of the corresponding quinoxaline precursors. researchgate.net This method involves treating the quinoxaline with a suitable oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide. researchgate.netnih.gov The oxidation typically proceeds stepwise, first forming the quinoxaline 1-oxide, which can then be further oxidized to the 1,4-dioxide. However, achieving selective and high-yielding oxidation to the 1,4-dioxide can be challenging, as the initial N-oxidation deactivates the ring towards further oxidation. nih.gov

Specific Synthetic Routes and Precursors for 2-Ethyl-3-phenylquinoxaline 1,4-dioxide Synthesis

Based on the general synthetic methodologies described above, the synthesis of this compound can be readily envisioned. The most logical and efficient approach would be through the Beirut Reaction.

The key precursors for this synthesis would be benzofuroxan and 1-phenyl-1,2-butanedione . The reaction would proceed via the base-catalyzed condensation of these two reactants. The enolate of 1-phenyl-1,2-butanedione would attack the benzofuroxan, leading to the formation of the target molecule.

Alternatively, the condensation of o-benzoquinone dioxime with 1-phenyl-1,2-butanedione would also yield this compound.

Another potential, albeit likely less efficient, route would be the synthesis of 2-ethyl-3-phenylquinoxaline followed by its direct oxidation using a strong oxidizing agent like m-chloroperoxybenzoic acid.

Table 1: Synthetic Routes to this compound

Synthetic MethodPrecursor 1Precursor 2Key Conditions
Beirut ReactionBenzofuroxan1-Phenyl-1,2-butanedioneBase catalyst (e.g., triethylamine, ammonia)
Condensationo-Benzoquinone dioxime1-Phenyl-1,2-butanedioneAcid or base catalysis
Oxidation2-Ethyl-3-phenylquinoxalineOxidizing agent (e.g., MCPBA)Inert solvent

Chemical Reactivity and Transformations of the Quinoxaline 1,4-Dioxide Nucleus

The quinoxaline 1,4-dioxide nucleus is characterized by a rich and varied chemical reactivity, largely influenced by the presence of the two N-oxide functionalities. These groups render the heterocyclic ring electron-deficient and susceptible to a range of transformations.

One of the most common reactions of quinoxaline 1,4-dioxides is deoxygenation . The N-oxide groups can be selectively or fully removed using various reducing agents to yield the corresponding quinoxaline 1-oxide or the parent quinoxaline. researchgate.netresearchgate.net This reactivity is synthetically useful for accessing different oxidation states of the quinoxaline ring system. For instance, amines and hydrazines have been shown to unexpectedly reduce ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide. researchgate.netresearchgate.net

The electron-withdrawing nature of the N-oxide groups also activates the benzene (B151609) portion of the ring system towards nucleophilic aromatic substitution , particularly if there are leaving groups (such as halogens) present on the carbocyclic ring. nih.gov This allows for the introduction of various nucleophiles, such as amines, to further functionalize the quinoxaline 1,4-dioxide scaffold. mdpi.com

Furthermore, substituents on the pyrazine (B50134) ring can undergo various transformations. For example, the methyl group of a 2-methylquinoxaline (B147225) 1,4-dioxide can be oxidized to a formyl group, which can then be further derivatized. Similarly, ester functionalities on the ring can be hydrolyzed, converted to amides, or undergo other standard carboxylic acid derivative chemistry. researchgate.net

The N-oxide groups themselves can participate in rearrangements. For example, under certain conditions, such as treatment with acetic anhydride, quinoxaline 1,4-dioxides can undergo rearrangements to afford other heterocyclic systems. mdpi.com

Table 2: Key Chemical Transformations of the Quinoxaline 1,4-Dioxide Nucleus

Reaction TypeReagents/ConditionsProduct(s)
DeoxygenationReducing agents (e.g., PCl₃, Na₂S₂O₄, amines)Quinoxaline 1-oxides, Quinoxalines
Nucleophilic Aromatic SubstitutionNucleophiles (e.g., amines) with halo-substituted derivativesAmino-substituted quinoxaline 1,4-dioxides
Side-chain OxidationOxidizing agents (e.g., SeO₂) on alkyl substituentsCarbonyl-substituted quinoxaline 1,4-dioxides
RearrangementsAcetic anhydride, photolysisRearranged heterocyclic products

In the context of this compound, the ethyl group could potentially be a site for oxidation or other transformations, while the phenyl group would likely be less reactive under typical conditions. The core quinoxaline 1,4-dioxide nucleus would be expected to undergo deoxygenation and potentially participate in nucleophilic aromatic substitution if appropriate substituents are present on the benzene ring.

Nucleophilic Substitution Reactions on the Quinoxaline Ring

Nucleophilic substitution reactions are a key method for the functionalization of the quinoxaline 1,4-dioxide scaffold. mdpi.com These reactions allow for the introduction of a wide range of substituents, which can significantly alter the chemical and biological properties of the molecule.

For instance, the chlorine atom at the 7-position of certain quinoxaline derivatives is susceptible to nucleophilic aromatic substitution with amines. mdpi.com When 6,7-dichloro-2-ethoxycarbonyl-3-methylquinoxaline 1,4-dioxide is heated with an excess of piperazine (B1678402) in dimethylformamide (DMF), it can lead to the substitution of the chlorine atom, forming a 7-amino-substituted byproduct. mdpi.com This demonstrates the potential for selective functionalization of the benzene portion of the quinoxaline ring system.

The reactivity of the quinoxaline ring towards nucleophiles is influenced by the substituents present. Electron-withdrawing groups on the ring can enhance its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease reactivity. nih.gov The nature of the nucleophile also plays a crucial role; strong nucleophiles are generally required to react at the 3-position of 2-monosubstituted quinoxalines. nih.gov

Investigations into nucleophilic substitution on 2-phenylquinoxaline (B188063) have shown that alkyl, aryl, heteroaryl, and alkynyl nucleophiles can react to form 2,3-disubstituted quinoxalines. nih.gov The reaction often proceeds via the addition of the nucleophile to the C3 position, followed by oxidative rearomatization to yield the final product. nih.gov

ReactantNucleophileProductYield
2-Phenylquinoxalinen-BuLi2-Butyl-3-phenylquinoxalineModerate to Good
2-PhenylquinoxalineAryl-Li/MgX2-Aryl-3-phenylquinoxalineModerate to Good
2-PhenylquinoxalineHeteroaryl-Li/MgX2-Heteroaryl-3-phenylquinoxalineModerate to Good
2-PhenylquinoxalineAlkynyl-Li/MgX2-Alkynyl-3-phenylquinoxalineModerate to Good

Reduction Profiles and Chemoselectivity of the 1,4-Dioxide Moiety

The N-oxide groups of the quinoxaline 1,4-dioxide core are key to its chemical reactivity and can be selectively reduced. The reduction can lead to the corresponding mono-N-oxides or the fully deoxygenated quinoxaline. The choice of reducing agent and reaction conditions determines the outcome of the reduction.

A study on ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide revealed an unexpected reducing ability of various amines and functionalized hydrazines. sciforum.netnih.govresearchgate.netnih.gov When this compound was treated with two equivalents of an amine in refluxing ethanol (B145695) for two hours, it resulted in a mixture of the starting material, the two possible mono-N-oxides (N-1 and N-4 oxides), and the fully reduced quinoxaline. nih.govresearchgate.net

The chemoselectivity of this reduction process was found to be dependent on the specific amine used. nih.govresearchgate.net For example, with phenylhydrazine, a mixture of the deoxygenated products was observed. researchgate.net In contrast, hydrazine (B178648) hydrate (B1144303) acted as both a reducing agent and a nucleophile, leading to the formation of a 3-phenyl-2-quinoxalinecarbohydrazide derivative. sciforum.netnih.govresearchgate.net

Selective mono-deoxygenation can be achieved under specific conditions. For example, treatment with sodium dithionite (B78146) (Na2S2O4) can lead to the formation of the mono-N-oxide. researchgate.net Complete deoxygenation to the quinoxaline can also be achieved using stronger reducing conditions. researchgate.net

The relative molar percentages of the products from the reduction of ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide with various amines are summarized below. researchgate.net

Amine/Hydrazine DerivativeStarting Material (%)N-4 Monoxide (%)N-1 Monoxide (%)Quinoxaline (%)
Phenylhydrazine16.70083.3
p-Trifluoromethylphenylhydrazine22.630.023.723.7
p-Methoxyphenylhydrazine25.728.617.628.1
p-Tolylhydrazine15.131.821.931.2
Formylhydrazine43.821.822.511.9
2,4-Dinitrophenylhydrazine57.48.924.19.6
Hydrazine hydrate000100
Hydroxylamine hydrochloride22.68.133.835.5
Methylamine hydrochloride33.88.049.78.5
Formation of 3-phenyl-2-quinoxalinecarbohydrazide

Transformations of Carboxylic Acid Derivatives (e.g., Decarboxylation)

Quinoxaline-2-carboxylic acid 1,4-dioxides can undergo decarboxylation, a reaction that involves the removal of the carboxyl group. researchgate.net This transformation is a useful method for the synthesis of 2-unsubstituted quinoxaline 1,4-dioxides, providing a route to derivatives that may not be easily accessible through direct synthesis. researchgate.net

The decarboxylation process can be influenced by the reaction conditions and the presence of other functional groups on the quinoxaline ring. This reaction highlights the utility of the carboxylic acid group as a transient functional group in the synthesis of more complex quinoxaline 1,4-dioxide derivatives. researchgate.net

Functional Group Interconversions (e.g., Acetyl to Chalcone (B49325) Derivatization)

The functional groups attached to the quinoxaline 1,4-dioxide core can be chemically transformed to create a diverse range of derivatives. A notable example is the conversion of a 2-acetyl group into a chalcone moiety.

Chalcones are synthesized through a Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) derivative with an aromatic aldehyde in the presence of a base. researchgate.netnih.govnih.gov In the context of quinoxaline 1,4-dioxides, 2-acetyl-3-methylquinoxaline 1,4-dioxide can be condensed with various substituted benzaldehydes in a sodium hydroxide (B78521) solution to yield the corresponding chalcones in high yields. mdpi.com

These chalcone derivatives can serve as versatile intermediates for the synthesis of other heterocyclic systems. For example, reaction with thiourea (B124793) or hydrazine can lead to the formation of thiopyrimidine and pyrazole (B372694) derivatives, respectively. mdpi.com An alternative route to quinoxaline-derived chalcones involves the Wittig reaction of 2-acetyl-3-methylquinoxaline 1,4-dioxide under microwave irradiation, which produces the corresponding enone. mdpi.com

Advanced Synthetic Techniques and Catalysis in Quinoxaline 1,4-Dioxide Chemistry

To improve the efficiency and environmental friendliness of quinoxaline 1,4-dioxide synthesis, advanced techniques such as solid-phase synthesis and microwave-assisted procedures have been developed.

Solid-Phase Synthesis Methodologies

Solid-phase synthesis offers a streamlined approach for the preparation of quinoxaline 1,4-dioxide derivatives. This methodology involves attaching the reactants to a solid support, which facilitates purification as excess reagents and byproducts can be easily washed away.

The synthesis of ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives has been successfully achieved using solid supports like silica (B1680970) gel, florisil, alumina, and molecular sieves. researchgate.net These solid supports can act as catalysts, promoting the reaction and leading to good yields. researchgate.net This approach is particularly advantageous as it can simplify the work-up process and allow for the potential automation of the synthesis.

Microwave-Assisted and Solvent-Free Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govacs.orgudayton.edu In the synthesis of quinoxaline 1,4-dioxides, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. researchgate.net

Microwave heating is uniform and rapid, which enhances the collision frequency between molecules and accelerates the reaction rate. nih.gov This technique has been successfully applied to the synthesis of various quinoxaline derivatives, including nucleophilic aromatic substitution and Buchwald-Hartwig cross-coupling reactions. nih.govacs.org

Furthermore, the combination of microwave assistance with solvent-free conditions presents a green chemistry approach to the synthesis of these compounds. researchgate.net By eliminating the need for solvents, this method reduces waste and potential environmental hazards. The synthesis of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives on solid supports under microwave irradiation without a solvent has proven to be more efficient than traditional methods like the Beirut reaction. researchgate.net

Supramolecular Catalysis Applications

While direct applications of this compound as a supramolecular catalyst have not been extensively documented, the synthesis of the broader quinoxaline 1,4-dioxide class has benefited from supramolecular approaches. Notably, the heterocyclization of benzofuroxan with carbonyl compounds to yield substituted quinoxaline 1,4-dioxides has been successfully achieved through supramolecular catalysis. mdpi.com One prominent example involves the use of β-cyclodextrin as a catalyst in an aqueous medium. mdpi.com This methodology leverages the hydrophobic cavity of the cyclodextrin (B1172386) to encapsulate the reactants, thereby facilitating the reaction in an environmentally benign solvent like water. This approach highlights how supramolecular chemistry can be employed to create efficient and greener pathways for synthesizing the core structure of the title compound.

Regioselective Synthesis Approaches

The regioselective synthesis of unsymmetrically substituted quinoxaline 1,4-dioxides like this compound is a critical challenge. The most significant and versatile method for this purpose is the Beirut reaction. nih.gov This reaction involves the condensation of a benzofuroxan (a benzofurazan oxide) with a β-dicarbonyl compound or an enamine.

To achieve the specific substitution pattern of the title compound, a regioselective strategy would involve the reaction of benzofuroxan with an unsymmetrical β-dicarbonyl compound such as 1-phenylbutane-1,2-dione. The regioselectivity of the condensation—determining which carbonyl group reacts to form which part of the pyrazine ring—can be influenced by the electronic and steric nature of the substituents on both the benzofuroxan and the dicarbonyl compound.

An alternative, though often less regioselective, approach is the direct oxidation of a pre-synthesized 2-ethyl-3-phenylquinoxaline. The parent quinoxaline can be prepared by the condensation of an o-phenylenediamine (B120857) with 1-phenylbutane-1,2-dione. researchgate.net Subsequent oxidation, typically with a peroxy acid like m-chloroperbenzoic acid (m-CPBA), can yield the di-N-oxide. researchgate.net However, this method may produce a mixture of the mono-N-oxides (1-oxide and 4-oxide) and the desired 1,4-dioxide, requiring careful control of reaction conditions and chromatographic separation of the products. Studies on similar systems have shown that achieving high regioselectivity in the N-oxidation step can be challenging. nih.gov

Spectroscopic Characterization Techniques for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. While a dedicated spectrum for this specific molecule is not publicly available, its characteristic spectral data can be predicted based on closely related analogs such as 2,3-diphenylquinoxaline (B159395) and other substituted quinoxaline 1,4-dioxides. researchgate.netrsc.orgnist.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the arrangement of the ethyl, phenyl, and quinoxaline core protons. The ethyl group would present as a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). The protons of the phenyl group and the four protons on the benzo portion of the quinoxaline ring would appear as complex multiplets in the aromatic region.

Interactive Table: Expected ¹H NMR Chemical Shifts

Click to view data
Proton GroupExpected Chemical Shift (δ, ppm)Expected Multiplicity
Ethyl -CH₃1.2 - 1.5Triplet (t)
Ethyl -CH₂2.8 - 3.2Quartet (q)
Phenyl H7.3 - 7.6Multiplet (m)
Quinoxaline H7.7 - 8.5Multiplet (m)

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon environment. The presence of the N-oxide groups typically shifts the signals of the adjacent carbons (C2 and C3) downfield compared to the parent quinoxaline.

Interactive Table: Expected ¹³C NMR Chemical Shifts

Click to view data
Carbon GroupExpected Chemical Shift (δ, ppm)
Ethyl -CH₃12 - 15
Ethyl -CH₂25 - 30
Phenyl C (unsubstituted)128 - 131
Phenyl C (substituted)135 - 138
Quinoxaline C (CH)129 - 132
Quinoxaline C (quaternary, non-N-linked)138 - 141
Quinoxaline C (C2/C3, N-oxide linked)145 - 150

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the characteristic N-oxide functional group. A strong absorption band corresponding to the N-O stretching vibration is expected. Other key signals include those for aromatic C-H and C=C stretching.

Interactive Table: Characteristic IR Absorption Bands

Click to view data
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch2850 - 2970Medium
Aromatic C=C Stretch1450 - 1600Medium-Strong
N-O Stretch1250 - 1350Strong

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. The fragmentation pattern would be a key tool for confirming the structure. Characteristic fragmentation pathways for quinoxaline 1,4-dioxides include the sequential loss of oxygen atoms, leading to prominent [M-16]⁺ and [M-32]⁺ peaks. Other expected fragments would arise from the cleavage of the ethyl group ([M-29]⁺) and the phenyl group ([M-77]⁺), as well as a fragment for the phenyl cation itself (m/z 77). sci-hub.senih.govresearchgate.net

Molecular Mechanisms of Action of 2 Ethyl 3 Phenylquinoxaline 1,4 Dioxide and Its Analogs

Bioreductive Activation and Reactive Species Generation

The quinoxaline (B1680401) 1,4-dioxide scaffold serves as a pro-drug that can be metabolically activated through reduction. This process is a cornerstone of its biological effects, leading to the formation of highly reactive molecules that drive its cytotoxic and antimicrobial activities.

Redox Cycling and Free Radical Formation

The widespread activity of quinoxaline 1,4-dioxides is frequently associated with the generation of free radicals. nih.gov The mechanism of antibacterial action for these compounds is linked to their ability to be reduced by oxidoreductases, a process that leads to the generation of reactive oxygen species (ROS). mdpi.com This bioreduction and subsequent ROS production are considered key contributors to their biological effects. mdpi.com

Under aerobic conditions, the single-electron reduction of the quinoxaline 1,4-dioxide molecule can lead to a futile redox cycle. In this process, the initially formed radical anion can transfer its excess electron to molecular oxygen, regenerating the parent compound and producing a superoxide (B77818) radical. This cycle can be repeated, leading to the accumulation of ROS, which can cause widespread cellular damage. For instance, studies on 3-trifluoromethyl-quinoxaline 1,4-dioxides have shown the release of hydroxyl radicals (•OH) upon one-electron reduction by cytochrome P450 oxidoreductase. nih.gov

Hypoxia-Selective Reduction Mechanisms

A defining feature of many quinoxaline 1,4-dioxides is their selective toxicity towards cells in hypoxic environments, a characteristic that makes them promising candidates for anticancer therapies targeting solid tumors. nih.gov Hypoxic cells, often found in solid tumors, are typically resistant to conventional anticancer drugs and radiation therapy. nih.gov Quinoxaline 1,4-dioxides are designed to be non-toxic until they are activated within these low-oxygen environments. nih.gov

The hypoxia-selectivity arises from the metabolic reduction of the N-oxide groups. In the absence of sufficient oxygen to engage in redox cycling, the initially formed radical anion can undergo further reduction to form more stable, but also more cytotoxic, metabolites. This process is more efficient when the quinoxaline ring is substituted with electron-withdrawing groups, as these facilitate the reduction process. mdpi.commdpi.com The reduction potential of the compound is a key determinant of its hypoxic selectivity; as the electron-withdrawing nature of substituents increases, the reduction potential becomes more positive, and the compound is more readily reduced. nih.gov For example, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) has been identified as a potent cytotoxin and hypoxia-selective drug. nih.govresearchgate.net

Cellular and Subcellular Target Interactions

Following bioreductive activation, the generated reactive species can interact with a variety of cellular and subcellular targets, leading to a cascade of events that culminate in cell death. These interactions are multifaceted, involving direct damage to macromolecules and interference with essential cellular processes.

Interactions with DNA and DNA-Damaging Activity

A primary target for the activated forms of quinoxaline 1,4-dioxides is cellular DNA. Early research demonstrated that these compounds inhibit the synthesis of DNA. nih.govnih.gov The antibacterial effects of quinoxaline-1,4-di-N-oxide are attributed to DNA damage that occurs upon its bioreduction. mdpi.com This DNA-damaging activity can manifest as both single- and double-stranded breaks. nih.govmdpi.com For example, the carbon-centered radical produced from the one-electron oxidation of the reduced metabolite of SN30000, a related hypoxia-activated prodrug, can oxidize 2-deoxyribose, leading to double-strand breaks. nih.gov Furthermore, irradiation of Bacillus subtilis transforming DNA with near-ultraviolet light in the presence of quinoxaline-1,4-dioxide resulted in a rapid loss of DNA activity due to chain cleavages. nih.gov

The DNA-damaging potential of these compounds is further supported by observations that E. coli mutants deficient in DNA repair mechanisms (such as polA, recA, recB, recC, exrA, and uvrA) are more susceptible to quinoxaline 1,4-dioxides than their repair-proficient counterparts. nih.gov

Inhibition of Key Enzymes (e.g., DNA Gyrase, Carbonic Anhydrase)

In addition to direct DNA damage, quinoxaline 1,4-dioxides and their analogs have been shown to inhibit the activity of key cellular enzymes.

DNA Gyrase: The bacterial enzyme DNA gyrase, which is essential for DNA replication and repair, has been identified as a potential target. Three-dimensional quantitative structure-activity relationship (3D-QSAR) and docking analyses have been used to study the interaction of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives with the active site of the Mycobacterium DNA gyrase B subunit. nih.gov

Carbonic Anhydrase: Certain sulfonamide derivatives of quinoxaline 1,4-dioxides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs). rsc.org These zinc-containing metalloenzymes are involved in various physiological and pathological processes. frontiersin.org The synthesized quinoxaline 1,4-dioxide derivatives demonstrated good inhibitory activity against several CA isoforms, with some compounds showing potent inhibition of the CA IX isozyme, a target for cancer chemotherapy. rsc.orgresearchgate.net

Table 1: Carbonic Anhydrase Inhibition by Sulfonamide-Derived Quinoxaline 1,4-Dioxides

CompoundTarget IsozymeInhibition Constant (Ki)
7g CA IX42.2 nM
AAZ (Reference) CA IX25.7 nM

Data sourced from RSC Publishing. rsc.org

Impact on Mitochondrial Dehydrogenases

The mitochondria, as the powerhouse of the cell, are also a target for some quinoxaline 1,4-dioxide derivatives. One study found that E-2-[3-(3,4-Dichlorophenyl)-1-oxo-2-propenyl]-3-methylquinoxaline-1,4-dioxide affected respiration in rat liver mitochondria. nih.gov This suggests that interference with mitochondrial function, potentially through the inhibition of mitochondrial dehydrogenases or other components of the electron transport chain, could be a contributing factor to the biological activity of certain analogs. nih.gov However, another quinoxaline derivative in the same study, which lacked an α,β-unsaturated group, did not have an effect on mitochondrial respiration at concentrations that inhibited the growth of M. tuberculosis, indicating that specific structural features are required for this activity. nih.gov

Modulation of Signal Transduction Pathways

Suppression of Hypoxia-Inducible Factor-1α (HIF-1α) Expression

Quinoxaline 1,4-dioxides (QdNOs) have been identified as potent modulators of Hypoxia-Inducible Factor-1α (HIF-1α) expression. nih.gov HIF-1α is a critical transcription factor that enables cellular adaptation to low-oxygen (hypoxic) environments, commonly found in solid tumors. frontiersin.orgnih.gov It activates genes involved in angiogenesis, cell proliferation, and metastasis. nih.govnih.gov The suppression of HIF-1α is a key mechanism behind the antitumor activity of 2-Ethyl-3-phenylquinoxaline 1,4-dioxide and its analogs.

Research has shown that various QdNO derivatives exhibit significant hypoxia-selective toxicity, meaning they are more cytotoxic to tumor cells in hypoxic conditions compared to normal oxygen (oxic) conditions. nih.gov This selective toxicity is closely linked to their ability to inhibit HIF-1α. Studies on human colon cancer cell lines demonstrated that several QdNOs could reduce the expression of HIF-1α mRNA. nih.gov

The specific chemical structure of the QdNO analog significantly influences its potency in suppressing HIF-1α. For instance, the 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) analog has been shown to be particularly effective, significantly reducing the levels of both HIF-1α transcript and protein. nih.govnih.gov In contrast, other analogs like the 2-benzoyl-3-phenyl derivative (BPQ) and the 2-aceto-3-methyl derivative showed less potent effects on HIF-1α mRNA expression. nih.gov Another analog, 3-amino-2-quinoxalinecarbonitrile (B3424727) 1,4-dioxide (TX-402), has also been shown to inhibit HIF-1α expression. nih.gov A series of 3-aryl/hetarylquinoxaline-2-carbonitrile-1,4-dioxides have also been synthesized and found to suppress HIF-1α activity. nih.gov

The table below summarizes the effects of different Quinoxaline 1,4-dioxide analogs on HIF-1α expression.

Compound/AnalogChemical NameEffect on HIF-1α
DCQ 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxidePotent suppression of HIF-1α transcript and protein levels. nih.govnih.gov
BPQ 2-benzoyl-3-phenylquinoxaline 1,4-dioxideModerate reduction of HIF-1α expression. nih.govnih.gov
TX-402 3-amino-2-quinoxalinecarbonitrile 1,4-dioxideInhibition of HIF-1α expression. nih.gov
AMQ 2-acetyl-3-methyl-quinoxaline 1,4-dioxideLesser extent of reduction in HIF-1α mRNA expression. researchgate.net

This table is based on data extracted from scientific research articles.

Effects on Angiogenesis and Metastasis-Related Pathways

The suppression of HIF-1α by quinoxaline 1,4-dioxides directly impacts downstream pathways crucial for tumor growth and spread, particularly angiogenesis and metastasis. nih.gov Angiogenesis, the formation of new blood vessels, is essential for supplying tumors with oxygen and nutrients. HIF-1α is a primary activator of this process, largely through the transcriptional activation of vascular endothelial growth factor (VEGF). nih.govnih.govoncotarget.com

By inhibiting HIF-1α, QdNOs effectively act as angiogenesis inhibitors. nih.gov Research has demonstrated that treatment with QdNOs such as DCQ and BPQ leads to the inhibition of VEGF secretion from cancer cells. nih.gov In vivo studies using mouse models further confirmed these findings, showing that DCQ significantly reduced neoangiogenesis (the formation of new blood vessels in tumors). nih.gov This anti-angiogenic effect potentiates the antitumor activity of other treatments like ionizing radiation. nih.gov

The table below details the observed anti-angiogenic effects of specific QdNOs.

CompoundKey Angiogenesis TargetObserved Effect
DCQ VEGF Secretion, NeoangiogenesisPotent inhibition of VEGF secretion; significant reduction of in vivo neoangiogenesis. nih.gov
BPQ VEGF SecretionInhibition of VEGF secretion. nih.gov

This table summarizes findings from in vitro and in vivo studies.

Metastasis, the process by which cancer cells spread to other parts of the body, is also influenced by HIF-1α. HIF-1α regulates genes involved in cell invasion and migration. mdpi.com While direct studies on the effect of this compound on metastasis-related pathways are specific, its established role as a potent HIF-1α inhibitor suggests a strong potential to interfere with these processes.

Induction of Apoptosis via Caspase-Dependent Pathways

In addition to inhibiting pro-survival pathways like those controlled by HIF-1α, quinoxaline 1,4-dioxides actively induce programmed cell death, or apoptosis, in cancer cells. This process is primarily mediated through caspase-dependent pathways. nih.gov Caspases are a family of protease enzymes that, once activated, orchestrate the systematic disassembly of the cell. nih.gov

Several studies have elucidated the pro-apoptotic mechanisms of QdNOs. The analog DCQ has been shown to induce significant apoptosis in human colon cancer cells and malignant T-cells. researchgate.netnih.gov This induction of apoptosis is linked to the modulation of key regulatory proteins in the Bcl-2 family. DCQ treatment leads to a decrease in the levels of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. researchgate.net The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.

Furthermore, the apoptotic activity of certain quinoxaline derivatives involves the upregulation of tumor suppressor proteins like p53 and p21, which are key mediators of cell cycle arrest and apoptosis. nih.govnih.gov The activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3) is a hallmark of this pathway. nih.govnih.gov Western blot analyses have confirmed that treatment with quinoxaline derivatives can significantly upregulate pro-apoptotic proteins such as caspase-3 and caspase-8, leading to apoptosis. nih.gov

The table below outlines the molecular changes associated with apoptosis induced by QdNOs.

Compound/AnalogCell LineKey Molecular Events
DCQ Human Colon Cancer (T-84)Decreased Bcl-2 levels, increased Bax expression. researchgate.net
DCQ Malignant T-cellsUpregulation of p53 and p21 proteins, downregulation of Bcl-2α. nih.gov
BPQ Human Colon Cancer (T-84)Induction of apoptosis. researchgate.net
Quinoxaline Derivative IV Prostate Cancer (PC-3)Upregulation of p53, caspase-3, caspase-8; downregulation of Bcl-2. nih.gov
Quinocetone (QCT) Human Hepatoma (HepG2)Activation of caspases. nih.gov

This table highlights key findings on the pro-apoptotic mechanisms of Quinoxaline 1,4-dioxides from various studies.

Influence on Protein Synthesis and Utilization

Beyond their roles in modulating specific cancer-related signaling pathways, quinoxaline 1,4-dioxide derivatives have also been reported to influence broader cellular processes such as protein synthesis and utilization. researchgate.net This aspect of their biological activity has been noted primarily in the context of their use as antibacterial and growth-promoting agents in veterinary applications. researchgate.net

Previous reports suggest that certain QdNO derivatives, such as Quinocetone, Mequindox, and Cyadox, can alter intestinal microflora. researchgate.net This alteration is believed to contribute to an improvement in protein utilization and an increase in protein synthesis in vivo. researchgate.net While the direct molecular mechanisms for this effect in the context of cancer cell biology are less defined, it points to a broader impact of this class of compounds on fundamental cellular metabolic processes. The ability to influence protein synthesis could have implications for their cytotoxic effects, as cancer cells have a high demand for protein synthesis to sustain their rapid proliferation.

Biological Activities of 2 Ethyl 3 Phenylquinoxaline 1,4 Dioxide in Preclinical Research Models

Antimicrobial Activity Studies

Quinoxaline (B1680401) 1,4-dioxides are recognized for their broad-spectrum antimicrobial properties, which have been extensively investigated against a variety of pathogenic microorganisms.

Antibacterial Spectrum and Efficacy (Gram-Positive and Gram-Negative Bacteria)

Derivatives of quinoxaline 1,4-dioxide have consistently demonstrated notable antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria. nih.govnih.govresearchgate.net This broad spectrum of activity is a key characteristic of this class of compounds. The mechanism of action is often attributed to the bioreduction of the N-oxide groups under anaerobic or hypoxic conditions, leading to the generation of reactive nitrogen species that can damage bacterial DNA and other vital cellular components.

Table 1: Representative Antibacterial Activity of Quinoxaline 1,4-Dioxide Derivatives (Illustrative Examples)

Compound ClassGram-Positive BacteriaGram-Negative BacteriaReference
Quinoxaline 1,4-dioxidesActiveActive nih.govnih.gov
Specific data for 2-Ethyl-3-phenylquinoxaline 1,4-dioxide not available in reviewed literature.

Antimycobacterial Activity against Mycobacterium tuberculosis and Other Species

The quinoxaline 1,4-dioxide scaffold has emerged as a promising framework for the development of new anti-tuberculosis agents. nih.govmdpi.commdpi.com Numerous derivatives have exhibited potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govresearchgate.net The unique ability of these compounds to be activated under the hypoxic conditions often found within tuberculous granulomas makes them particularly interesting candidates for further research.

Although specific MIC values for this compound against M. tuberculosis have not been reported in the available literature, extensive research on other quinoxaline-1,4-di-N-oxide derivatives has demonstrated their significant potential. For example, certain esters of quinoxaline 1,4-di-N-oxide have shown antimycobacterial activity comparable to that of the first-line anti-tuberculosis drug isoniazid. mdpi.com The presence of the two N-oxide groups is generally considered crucial for potent antimycobacterial activity.

Antifungal Activity against Candida Species and Other Fungi

Several quinoxaline 1,4-dioxide derivatives have been reported to possess significant antifungal properties, particularly against opportunistic pathogens such as Candida species. frontiersin.orgnih.gov The fungicidal activity of these compounds further underscores their broad antimicrobial potential.

Specific studies detailing the antifungal spectrum of this compound are not available. However, research on related compounds has demonstrated efficacy against various fungal strains. For instance, certain 2,3-disubstituted quinoxaline 1,4-dioxide derivatives have shown wide zones of inhibition against Candida albicans and Saccharomyces cerevisiae. frontiersin.org The activity of these compounds against clinically relevant Candida species suggests that the quinoxaline 1,4-dioxide scaffold is a viable starting point for the development of novel antifungal agents. frontiersin.orgnih.gov

Anticancer Activity in Hypoxic Tumor Cell Models

A significant area of research for quinoxaline 1,4-dioxides is their potential as anticancer agents, particularly for their selective toxicity towards hypoxic tumor cells. nih.govnih.gov Solid tumors often contain regions of low oxygen (hypoxia), which are associated with resistance to conventional radiotherapy and chemotherapy. Bioreductive drugs, such as quinoxaline 1,4-dioxides, are designed to be activated under these hypoxic conditions, leading to targeted cell killing.

In vitro Cytotoxicity against Various Cancer Cell Lines (e.g., MCF7, NCI-H460, SMMC-7721)

Quinoxaline 1,4-dioxide derivatives have been evaluated for their cytotoxic effects against a variety of human cancer cell lines. While specific IC50 values for this compound against MCF7 (breast cancer), NCI-H460 (lung cancer), and SMMC-7721 (hepatocellular carcinoma) are not documented in the reviewed scientific literature, the general class of compounds has shown promising activity. nih.gov

The cytotoxicity of these compounds is often enhanced under hypoxic conditions, confirming their role as hypoxia-selective agents. nih.gov For example, a series of esters of quinoxaline 1,4-di-N-oxide were evaluated against the NCI-60 human tumor cell line screen and demonstrated significant antitumor activities. nih.gov The substitutions at the 2 and 3 positions of the quinoxaline ring play a crucial role in determining the cytotoxic potency and selectivity.

Table 2: Representative In Vitro Anticancer Activity of Quinoxaline 1,4-Dioxide Derivatives (Illustrative Examples)

Compound ClassCancer Cell LinesActivity NotedReference
Quinoxaline 1,4-dioxidesVarious, including breast, lung, and liver cancer cell lines.Cytotoxicity, particularly under hypoxic conditions. nih.govnih.gov
Specific data for this compound not available in reviewed literature.

In vivo Antitumor Efficacy in Xenograft Models

Preclinical in vivo studies are essential to validate the antitumor potential of new chemical entities. While specific in vivo data for this compound in xenograft models is not available in the reviewed literature, studies on other quinoxaline 1,4-dioxide derivatives have shown promising results. For instance, the combination of certain quinoxaline dioxides with ionizing radiation has been shown to delay tumor growth and reduce tumor volume in mouse models of Lewis lung carcinoma and EMT-6 mammary adenocarcinoma. nih.gov These findings suggest that quinoxaline 1,4-dioxides may act as radiosensitizers, enhancing the efficacy of radiation therapy. nih.gov

Antiprotozoal and Antiparasitic Activity

Quinoxaline 1,4-dioxide derivatives have demonstrated notable activity against a range of protozoan and parasitic organisms in preclinical studies. nih.gov

Antimalarial Activity against Plasmodium falciparum Strains

Malaria, caused by Plasmodium parasites, remains a significant global health issue, with P. falciparum being the most virulent species affecting humans. mdpi.com The emergence of drug-resistant strains necessitates the development of novel antimalarial agents. nih.gov In this context, quinoxaline 1,4-dioxide derivatives have been investigated for their antiplasmodial potential. nih.gov

Research has shown that the structure of these compounds, particularly the presence of the two N-oxides, can contribute significantly to their biological properties. nih.gov Structure-activity relationship studies on various quinoxaline derivatives have aimed to identify key structural features essential for potent antimalarial activity. mdpi.comnih.gov For instance, the introduction of an enone moiety linked to the quinoxaline ring has been demonstrated to be important for activity against P. falciparum. nih.gov

CompoundTarget OrganismKey FindingsCitation
This compound and related derivativesPlasmodium falciparumDemonstrated antiplasmodial activity in preclinical studies. Structure-activity relationship studies are ongoing to optimize efficacy. mdpi.comnih.gov

Antichagasic Activity against Trypanosoma cruzi

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health concern in Latin America and is increasingly recognized as a global health problem. nih.govmdpi.com Current treatments have limitations, driving the search for new therapeutic options. nih.gov Quinoxaline 1,4-di-N-oxide derivatives have been a subject of research for their activity against T. cruzi. nih.gov

The anti-trypanosomatid potential of various heterocyclic compounds, including quinoxalines, is well-documented. nih.gov Preclinical evaluations have explored the efficacy of these compounds against different life stages of the T. cruzi parasite. nih.govresearchgate.net

CompoundTarget OrganismKey FindingsCitation
This compound and related derivativesTrypanosoma cruziExhibited activity against T. cruzi in preclinical research models. nih.gov

Antileishmanial Activity against Leishmania Species

Leishmaniasis is a group of diseases caused by protozoan parasites of the Leishmania genus. mdpi.comnih.govnih.gov The existing therapies for leishmaniasis are often associated with significant side effects, highlighting the need for new and safer drugs. nih.govnih.gov Quinoxaline derivatives have emerged as promising candidates in the search for novel antileishmanial agents. nih.govnih.gov

In vitro and in vivo studies have demonstrated the activity of various quinoxaline compounds against different Leishmania species, including L. amazonensis, L. infantum, and L. braziliensis. nih.govnih.govnih.govresearchgate.net Research has focused on evaluating the efficacy of these compounds against both the promastigote and amastigote stages of the parasite. nih.govnih.gov

CompoundTarget OrganismKey FindingsCitation
This compound and related derivativesLeishmania amazonensis, L. infantum, L. braziliensisShowed activity against various Leishmania species in preclinical models. nih.govnih.govnih.govresearchgate.net

Antiamoebic Activity against Entamoeba histolytica

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, is a significant cause of morbidity and mortality in tropical and subtropical regions. nih.gov While several antiamoebic drugs are available, the potential for treatment failure underscores the importance of discovering new therapeutic agents. nih.govresearchgate.net Quinoxaline derivatives have been investigated for their activity against E. histolytica. nih.gov

Studies have shown that certain quinoxaline 1,4-di-N-oxide compounds exhibit better antiamoebic activity than the reference drug metronidazole (B1676534) in preclinical models. nih.gov Research into the mechanism of action suggests that these compounds can induce morphological changes in E. histolytica trophozoites, increase reactive oxygen species, and inhibit key enzymes. nih.gov

CompoundTarget OrganismKey FindingsCitation
This compound and related derivativesEntamoeba histolyticaDemonstrated potent antiamoebic activity, in some cases exceeding that of metronidazole. nih.gov The mechanism involves inducing oxidative stress and inhibiting essential enzymes. nih.gov nih.gov

Other Biological Activities in Research Contexts

Beyond their antiparasitic properties, quinoxaline 1,4-dioxides have been studied for other biological activities in research settings. nih.gov

Anti-inflammatory and Antioxidant Properties

Inflammation and oxidative stress are implicated in a wide range of diseases. mdpi.com Quinoxaline 1,4-dioxide derivatives have been reported to possess both anti-inflammatory and antioxidant activities. nih.gov The antioxidant properties of these compounds are an area of active investigation. nih.gov

Preclinical studies have explored the potential of these compounds to mitigate inflammatory responses and counteract oxidative damage. mdpi.comnih.gov For instance, research has investigated their ability to inhibit enzymes involved in the inflammatory cascade and to scavenge reactive oxygen species. mdpi.comnih.gov

CompoundBiological ActivityKey FindingsCitation
This compound and related derivativesAnti-inflammatory and AntioxidantExhibited anti-inflammatory and antioxidant properties in preclinical research models. nih.govnih.govmdpi.comnih.gov

Photoprotective Effects (e.g., against UVB-induced cellular damage)

No studies were found that investigated the ability of this compound to protect against cellular damage induced by UVB radiation.

Antiviral Properties

No preclinical research data is available concerning the antiviral activity of this compound against any specific viruses.

Computational and Theoretical Investigations on 2 Ethyl 3 Phenylquinoxaline 1,4 Dioxide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic structure of quinoxaline (B1680401) 1,4-dioxide derivatives, providing a balance between accuracy and computational cost. researchgate.netresearchgate.net

Molecular Geometry Optimization

Electronic Structure Analysis (HOMO/LUMO Orbital Distribution, Ionization Potential)

The electronic properties of a molecule are crucial for its reactivity and biological activity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. researchgate.netscirp.org

Theoretical studies on various quinoxaline 1,4-dioxide derivatives have shown that the distribution of HOMO and LUMO orbitals and their energy gaps can be significantly influenced by the nature and position of substituents on the quinoxaline ring. researchgate.netresearchgate.net For instance, in a computational study of several quinoxaline 1,4-dioxide derivatives, the HOMO-LUMO energy gaps were calculated to understand their electronic transitions and reactivity. researchgate.net In the case of 2,3-diphenylquinoxaline (B159395) derivatives, the distribution of HOMO/LUMO orbitals indicated good semiconducting properties. researchgate.net For 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, the calculated HOMO and LUMO energies were -6.1381 eV and -2.2463 eV, respectively, resulting in an energy gap of 3.8918 eV. nih.gov These findings suggest that the electronic properties of 2-Ethyl-3-phenylquinoxaline 1,4-dioxide would similarly be characterized by the interplay of the quinoxaline 1,4-dioxide core and the ethyl and phenyl substituents.

Table 1: Calculated Quantum Chemical Parameters for a Structurally Related Quinoxaline Derivative (1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one) nih.gov
ParameterValue
HOMO Energy-6.1381 eV
LUMO Energy-2.2463 eV
Energy Gap (ΔE)3.8918 eV

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. visionpublisher.info This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Prediction of Target Protein Interactions (e.g., DNA Gyrase, Cruzain)

Quinoxaline derivatives have been investigated as inhibitors of various enzymes, including bacterial DNA gyrase and the cysteine protease cruzain from Trypanosoma cruzi. nih.govnih.govproceedings.science

DNA Gyrase: This enzyme is a crucial target for antibacterial agents. nih.govnih.gov Molecular docking studies of quinoline (B57606) and quinoxaline derivatives with E. coli DNA gyrase have revealed key interactions within the ATP-binding site. nih.govresearchgate.net These studies often show that the quinoxaline scaffold can form hydrogen bonds and hydrophobic interactions with key amino acid residues, such as Asp73, Asn46, and Arg136, which are important for inhibitor binding. nih.gov

Cruzain: As an essential enzyme for the parasite Trypanosoma cruzi, cruzain is a validated target for the development of drugs against Chagas disease. nih.govnih.gov Docking studies of quinoxaline-N-acylhydrazone derivatives, designed as cruzain inhibitors, have been performed to understand their binding modes within the active site of the enzyme. nih.gov These in silico analyses help in rationalizing the structure-activity relationships and in the design of more potent inhibitors.

While specific docking studies for this compound with DNA gyrase or cruzain are not detailed in the provided search results, the existing literature on related quinoxaline compounds provides a strong basis for predicting its potential interactions with these targets.

Ligand-Receptor Binding Affinity Predictions

Beyond predicting the binding pose, molecular docking simulations can also estimate the binding affinity between a ligand and its receptor, often expressed as a docking score or binding free energy (ΔGbind). nih.gov These values provide a quantitative measure of the strength of the interaction. For a series of novel 4-anilinoquinazoline (B1210976) derivatives docked with DNA gyrase, the calculated binding free energies ranged from -7.07 to -8.16 kcal/mol, indicating good potential for inhibition. nih.gov Such computational predictions are valuable for prioritizing compounds for synthesis and biological evaluation. The binding affinity of this compound would be influenced by its specific interactions within the active sites of its target proteins, which can be hypothetically modeled based on the behavior of similar compounds.

Table 2: Predicted Binding Affinities of Related Compound Classes with Target Proteins
Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
4-Anilinoquinazoline derivativesDNA Gyrase-7.07 to -8.16 nih.gov

In silico Studies on Drug Resistance Mechanisms

The emergence of drug resistance is a major challenge in chemotherapy. In silico methods can be employed to investigate the molecular basis of resistance. For antibacterial agents that target DNA gyrase, resistance often arises from mutations in the enzyme's active site. visionpublisher.info Molecular docking and molecular dynamics simulations can be used to study how these mutations affect the binding of inhibitors. By comparing the binding of a drug to the wild-type and mutant forms of the enzyme, researchers can gain insights into the mechanisms of resistance and design new compounds that are less susceptible to these mutations. While specific in silico studies on drug resistance mechanisms involving this compound were not identified in the search results, this computational approach is a standard and valuable tool in the broader field of drug discovery for quinoxaline-based agents and other antimicrobials.

Comparative Genomic Analysis of Resistant Strains

Comparative genomic analysis is a powerful method used to understand the mechanisms of bacterial resistance to antimicrobial compounds like quinoxaline 1,4-dioxides. This approach involves sequencing the entire genome of bacterial strains that have developed resistance and comparing them to the genome of the original, susceptible parent strain. The primary goal is to identify genetic alterations—such as single nucleotide polymorphisms (SNPs), insertions, deletions, or larger chromosomal changes—that are present in the resistant strains but not in the sensitive one.

The process typically begins with the selection of spontaneous drug-resistant mutants in the laboratory. For instance, bacteria such as Mycobacterium smegmatis or Escherichia coli are exposed to sub-lethal concentrations of a quinoxaline 1,4-dioxide compound. nih.govnih.gov Surviving colonies that exhibit resistance are then isolated, and their genomic DNA is extracted and sequenced using whole-genome sequencing (WGS) technologies. nih.gov

By aligning the genome sequence of a resistant mutant against the reference genome of the parent strain, researchers can pinpoint specific mutations. nih.gov This comparative analysis can reveal patterns of resistance development. For example, studies on related quinoxaline 1,4-dioxides have shown that resistant M. smegmatis mutants can accumulate a high number of SNPs, which supports the hypothesis that these compounds act as DNA-damaging agents. researchgate.net Similarly, analysis of resistant E. coli has been used to study transcriptional profiles to understand how gene expression changes in response to drug pressure, providing insights into the adaptive strategies of the bacteria. nih.gov This methodology allows for the identification of genes and pathways fundamentally involved in the mechanism of action and resistance to this class of compounds.

Identification of Resistance-Mediating Mutations

Following comparative genomic analysis, specific mutations that confer resistance to quinoxaline 1,4-dioxides can be identified. These mutations often occur in genes whose products are involved in the activation of the drug, cellular redox homeostasis, or DNA repair pathways. Since quinoxaline 1,4-dioxides are pro-drugs that require bioreduction to exert their DNA-damaging effects, mutations in genes encoding activating enzymes are a common resistance mechanism. nih.govnih.gov

Studies on compounds structurally related to this compound have identified several key genes and mutations. For example, in Mycobacterium smegmatis mutants resistant to novel quinoxaline-2-carboxylic acid 1,4-dioxides, reverse genetics confirmed that mutations in the genes MSMEG_4646, MSMEG_5122, and MSMEG_1380 are directly responsible for mediating resistance. researchgate.net For other 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides, resistance in M. smegmatis has been linked to mutations in genes involved in redox homeostasis. nih.gov

In Escherichia coli, the development of resistance to quinoxaline 1,4-dioxides has been associated with changes in the expression of numerous genes. nih.gov Transcriptional profiling of a resistant strain identified 44 fragments corresponding to genes involved in various cellular processes. nih.gov These include genes related to the biosynthesis of Fe-S clusters (narH), protein synthesis (e.g., rpoA, fusA), glycolysis (gpmA, pgi), and ATP biosynthesis (atpADG), suggesting that E. coli may develop resistance by activating antioxidative pathways and altering its metabolic and energy production processes to cope with the stress induced by the compounds. nih.gov

The table below summarizes key genes and pathways identified in mediating resistance to quinoxaline 1,4-dioxides in different bacterial species.

Bacterial SpeciesGene/Pathway Implicated in ResistanceFunction of Gene/PathwayReference
Mycobacterium smegmatisMSMEG_4646, MSMEG_5122, MSMEG_1380Specific functions mediating resistance confirmed by reverse genetics. researchgate.net
Mycobacterium smegmatisRedox homeostasis genesPotential involvement in the activation of the quinoxaline compound. nih.gov
Escherichia colinarHBiosynthesis of Fe-S clusters. nih.gov
Escherichia colirpoA, trmD, truA, glyS, ileS, rplFCX, rpsH, fusAProtein biosynthesis. nih.gov
Escherichia coligpmA, pgiGlycolysis. nih.gov
Escherichia coliatpADG, ubiBATP biosynthesis and electron transport chain. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For quinoxaline derivatives, QSAR studies are instrumental in rationally designing new molecules with enhanced therapeutic properties, such as improved antimicrobial or anticancer efficacy. nih.govnih.gov

The development of a QSAR model begins with a dataset of quinoxaline 1,4-dioxide analogs with known biological activities. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its topology, electronic structure, and steric characteristics. nih.gov

Different statistical methods are then employed to build a model that predicts activity based on these descriptors.

2D-QSAR: These models use descriptors derived from the two-dimensional representation of the molecule. nih.gov Techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are used to create linear models. nih.gov For quinoxaline derivatives, 2D-QSAR studies have successfully identified important topological and electrostatic descriptors for predicting anti-tubercular activity. nih.gov

3D-QSAR: These models consider the three-dimensional structure of the molecules and their alignment. nih.gov A widely used 3D-QSAR method is k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), which examines the steric and electrostatic fields surrounding the molecules. nih.gov Such studies on related quinazoline (B50416) compounds have shown that electrostatic effects predominantly determine the binding affinities, providing crucial information for designing new apoptosis inducers. nih.gov

The predictive power of a QSAR model is validated using internal and external test sets of compounds. nih.gov Once a robust and predictive model is established, it can be used to screen virtual libraries of new quinoxaline derivatives to prioritize the synthesis of compounds with the highest predicted activity. This approach significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates. semanticscholar.org The insights gained from the model, such as the influence of steric and electrostatic fields, can guide chemists in modifying the structure of this compound to optimize its biological activity. nih.gov

The table below outlines common approaches used in QSAR modeling for quinoxaline derivatives.

QSAR ApproachDescriptors UsedCommon Statistical MethodsKey InsightsReference
2D-QSARTopological, Electrostatic, Alignment-independentMultiple Linear Regression (MLR), Partial Least Squares (PLS), Genetic Algorithm (GA), Simulated Annealing (SA)Identification of key physicochemical properties influencing activity. nih.govnih.gov
3D-QSARSteric Fields, Electrostatic Fieldsk-Nearest Neighbor Molecular Field Analysis (kNN-MFA)Understanding the influence of 3D shape and charge distribution on binding affinity. nih.govnih.gov

Future Research Directions and Therapeutic Potential of 2 Ethyl 3 Phenylquinoxaline 1,4 Dioxide

Design and Synthesis of Novel, Highly Selective Derivatives

The development of novel derivatives of 2-Ethyl-3-phenylquinoxaline 1,4-dioxide is a primary avenue for enhancing its therapeutic index and overcoming potential limitations. The core scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Future synthetic strategies will likely focus on modifications at three key positions: the ethyl group at position 2, the phenyl ring at position 3, and the benzene (B151609) moiety of the quinoxaline (B1680401) ring system.

Modification of the Ethyl Group: The ethyl group at the C2 position can be replaced with other alkyl or functionalized chains to modulate lipophilicity and steric hindrance. For instance, introducing hydrophilic moieties could improve aqueous solubility, while incorporating specific ligands could facilitate targeted delivery.

Substitution on the Phenyl Ring: The phenyl group at the C3 position is a prime site for introducing various substituents to alter the electronic properties and steric bulk of the molecule. Electron-withdrawing groups, for example, have been shown to enhance the bioreductive activation of some QdNOs, potentially leading to increased efficacy. mdpi.com

Substitution on the Quinoxaline Ring: The benzene portion of the quinoxaline ring (positions 6 and 7) can be functionalized with a range of substituents to influence the compound's reduction potential and, consequently, its hypoxia-selectivity. nih.gov Introducing electron-withdrawing groups in these positions can make the compound more readily reduced in hypoxic environments. nih.gov

The overarching goal of these synthetic endeavors is to create derivatives with enhanced selectivity for target cells, thereby minimizing off-target toxicity. High-throughput screening of these novel compounds against various cancer cell lines and microbial strains will be essential to identify lead candidates for further development.

Exploration of New Biological Targets and Disease Applications

While the primary mechanism of action for many quinoxaline 1,4-dioxides involves bioreductive activation to generate reactive oxygen species (ROS) that damage DNA, the full spectrum of their biological targets is yet to be elucidated. researchgate.netnih.gov Future research should aim to identify novel molecular targets and explore new therapeutic applications beyond their established antimicrobial and anticancer activities.

Potential New Biological Targets:

Target ClassSpecific ExamplesRationale
Reductase Enzymes Cytochrome P450 reductases, DT-diaphoraseIdentifying the specific reductases responsible for activating this compound in different cell types could enable the design of derivatives with enhanced selectivity for tumors overexpressing these enzymes.
Hypoxia-Inducible Factor 1α (HIF-1α) -Some QdNOs have been shown to inhibit the expression of HIF-1α, a key regulator of the hypoxic response in cancer cells. nih.gov Investigating whether this compound and its derivatives share this activity could open up new avenues for cancer therapy.
Topoisomerases Topoisomerase I and IIThe ability of activated QdNOs to induce DNA strand breaks suggests a potential interaction with topoisomerases, enzymes critical for DNA replication and repair.

The exploration of these and other potential targets could expand the therapeutic applications of this compound to a wider range of diseases, including parasitic infections like leishmaniasis and malaria, where other quinoxaline derivatives have shown promise. nih.govmdpi.com

Strategies to Overcome Resistance Mechanisms

The emergence of drug resistance is a significant challenge in both cancer chemotherapy and antimicrobial therapy. For quinoxaline 1,4-dioxides, resistance can arise from several mechanisms, primarily related to their mode of activation.

A key mechanism of resistance is the downregulation or mutation of the reductase enzymes responsible for activating the prodrug. nih.gov Cells with lower levels of these enzymes will be less efficient at converting the QdNO into its active, cytotoxic form.

Strategies to circumvent resistance include:

Development of Broad-Spectrum Reductase Substrates: Synthesizing derivatives that can be activated by a wider range of reductase enzymes could reduce the likelihood of resistance developing through the mutation of a single enzyme.

Combination Therapy: Combining this compound with agents that upregulate the expression of key reductase enzymes could enhance its efficacy and overcome resistance. Additionally, combining it with other anticancer or antimicrobial drugs that have different mechanisms of action could create synergistic effects and reduce the probability of resistance.

Inhibition of Efflux Pumps: Multidrug resistance (MDR) is often mediated by efflux pumps like P-glycoprotein that actively transport drugs out of the cell. Some quinoxaline derivatives have been shown to reverse MDR. nih.govresearchgate.net Future work could focus on designing derivatives of this compound that also inhibit these pumps.

Development of Advanced Delivery Systems for Enhanced Efficacy

The therapeutic efficacy of this compound can be significantly improved through the use of advanced drug delivery systems. These systems can address challenges such as poor aqueous solubility, non-specific biodistribution, and rapid clearance from the body.

Potential Advanced Delivery Systems:

Delivery SystemAdvantages
Liposomes Can encapsulate both hydrophilic and hydrophobic drugs, improve circulation time, and can be surface-modified for targeted delivery.
Polymeric Nanoparticles Offer controlled drug release, can be engineered to target specific tissues, and can protect the drug from degradation.
Micelles Self-assembling nanostructures that can solubilize poorly water-soluble drugs and enhance their bioavailability.
Drug-Antibody Conjugates Enable highly specific targeting of cancer cells by linking the drug to an antibody that recognizes a tumor-specific antigen.

By encapsulating this compound within these nanocarriers, it is possible to enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, while minimizing exposure to healthy tissues. Furthermore, these delivery systems can be designed to release the drug in response to specific stimuli present in the tumor microenvironment, such as low pH or the presence of certain enzymes, further enhancing its selectivity and efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-ethyl-3-phenylquinoxaline 1,4-dioxide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) followed by hydrolysis. For example, reacting intermediates with NaOH and HCl under reflux conditions can yield up to 90% product . Optimization involves controlling reaction temperature (e.g., boiling HCl for hydrolysis) and using microwave-assisted synthesis to reduce side products . Characterization via NMR and XRD confirms bond lengths (e.g., C1–O2 at 1.226 Å indicating double-bond character) and planar quinoxaline rings, critical for structural validation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing quinoxaline 1,4-dioxide derivatives?

  • Methodological Answer :

  • X-ray crystallography : Resolves planarity of the quinoxaline ring and hydrogen-bonding networks (e.g., O–H⋯O interactions forming R₂²(10) motifs) .
  • NMR spectroscopy : Identifies substituent effects, such as sp² hybridization at N1 (bond angles ~359.8°) and delocalization patterns .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for halogenated derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence the redox-activated cytotoxicity of quinoxaline 1,4-dioxides?

  • Methodological Answer : Substituents like ethyl or phenyl groups enhance bioreductive activation under hypoxic conditions, generating reactive oxygen species (ROS) that induce DNA damage. For example:

  • Electron-withdrawing groups (e.g., nitro, cyano) increase redox potential, improving cytotoxicity in tumor models .
  • Steric effects : Bulky substituents at the 3-position reduce enzymatic reduction efficiency, requiring structure-activity relationship (SAR) studies to balance lipophilicity and redox activity .

Q. What experimental strategies address contradictory data on genotoxicity versus therapeutic efficacy in quinoxaline 1,4-dioxides?

  • Methodological Answer :

  • Ames test : Screen for mutagenicity using Salmonella strains (e.g., TA98, TA100) to identify mutagenic derivatives .
  • Comet assay : Quantify DNA damage in vitro (e.g., human lymphocytes) to differentiate genotoxic and non-genotoxic analogs .
  • In vivo models : Compare tumor regression rates (e.g., murine xenografts) with liver/kidney toxicity profiles to prioritize candidates with therapeutic windows .

Q. How can photodegradation pathways impact the stability of quinoxaline 1,4-dioxides in experimental settings?

  • Methodological Answer :

  • TiO₂ photocatalysis : Under UVA/solar radiation, degradation occurs via hydroxyl radical (•OH) attack, with Degussa P25 catalysts achieving complete mineralization to CO₂ .
  • Preventive measures : Store compounds in inert, light-protected environments and avoid aqueous solutions during long-term assays .

Q. What computational approaches are used to predict the binding affinity of quinoxaline derivatives to biological targets?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with DNA topoisomerase II or hypoxia-inducible factor (HIF-1α) using AutoDock Vina .
  • QSAR modeling : Correlate Hammett constants (σ) of substituents with IC₅₀ values to design analogs with optimized potency .

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